
(24S,25)-epoxycholesterol
Descripción general
Descripción
(24S,25)-Epoxycholesterol (24S,25-EC) is an endogenous oxysterol synthesized as a side product of the cholesterol biosynthetic pathway. It is generated via the enzymatic action of squalene epoxidase and oxidosqualene cyclase (OSC) on 2,3-oxidosqualene, forming a 24S,25-epoxide group instead of cholesterol . Unlike cholesterol metabolites, 24S,25-EC is produced in parallel with cholesterol and functions as a feedback regulator:
- Regulation of Cholesterol Synthesis: Suppresses SREBP-2 processing and HMG-CoA reductase (HMGCR) activity, limiting cholesterol overproduction .
- LXR Activation: A potent ligand for Liver X Receptors (LXRs), upregulating genes like ABCA1 and ABCG1 to promote cholesterol efflux .
- Cellular Protection: Fine-tunes acute cholesterol homeostasis, protecting cells from newly synthesized cholesterol accumulation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 24(S),25-Epoxicolesterol puede sintetizarse mediante la epoxidación del desmosterol. La reacción clave implica la hidroxilación asimétrica del acetato de desmosterol según el método de Sharpless, que introduce funcionalidad en la posición 24 . Otro método implica la inhibición parcial de la enzima oxidosqualeno ciclasa, lo que lleva a la formación de 24(S),25-epoxicolesterol como producto de desvío en la vía del mevalonato .
Métodos de producción industrial: La producción industrial de 24(S),25-epoxicolesterol no está bien documentada, pero probablemente implique rutas sintéticas similares a las utilizadas en los entornos de laboratorio, con optimización para la producción a gran escala. El uso de enfoques biotecnológicos, como la manipulación genética de las vías de biosíntesis del colesterol en microorganismos, también podría explorarse para la producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones: 24(S),25-Epoxicolesterol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse aún más para formar otros oxiesteroles.
Reducción: Puede reducirse para formar desmosterol.
Sustitución: Puede sufrir reacciones de sustitución para formar diferentes derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos en condiciones suaves para introducir diferentes grupos funcionales.
Productos principales:
Oxidación: Formación de otros oxiesteroles.
Reducción: Formación de desmosterol.
Sustitución: Formación de diversos derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Neurogenesis and Neurodegenerative Diseases
Promotion of Dopaminergic Neuron Development
Recent studies have highlighted the role of 24,25-EC in promoting the neurogenesis of midbrain dopaminergic (mDA) neurons. It acts through the liver X receptor (LXR) signaling pathway, which is crucial in the developing mouse midbrain. In vivo experiments demonstrated that increased levels of 24,25-EC can enhance mDA neurogenesis significantly. This finding suggests that manipulating levels of 24,25-EC could be a promising strategy to combat neurodegenerative diseases such as Parkinson's disease by promoting the survival and development of dopaminergic neurons .
Mechanism of Action
The mechanism by which 24,25-EC promotes neurogenesis involves its interaction with LXRα and LXRβ receptors, which regulate genes associated with cholesterol metabolism and neuronal development. The compound has been shown to prevent toxicity induced by LXR inhibitors, thereby supporting neuronal health and function .
Cholesterol Homeostasis
Regulation of Cholesterol Metabolism
24,25-EC serves as a critical regulator of cholesterol homeostasis. It is produced in the cholesterol biosynthetic pathway and acts as a feedback mechanism to prevent excessive cholesterol synthesis. By suppressing the activation of sterol regulatory element-binding proteins (SREBPs), which are master regulators of cholesterol metabolism, 24,25-EC helps maintain cellular cholesterol levels within a safe range .
Therapeutic Potential
The ability of 24,25-EC to regulate cholesterol levels suggests its potential application in treating conditions related to dyslipidemia and atherosclerosis. By enhancing cholesterol efflux and reducing synthesis through LXR activation, it could be developed into therapeutic agents aimed at improving lipid profiles in patients at risk for cardiovascular diseases .
Cancer Therapeutics
Oxysterols in Cancer Treatment
Emerging evidence indicates that oxysterols like 24,25-EC may have therapeutic applications in various cancers. They can modulate cell signaling pathways involved in proliferation and apoptosis. For instance, studies suggest that oxysterols could influence cancer cell behavior by altering lipid metabolism and promoting apoptosis in tumor cells .
Summary Table of Applications
Case Study: Neuroprotective Effects in Parkinson's Disease
A study demonstrated that administering 24,25-EC in a mouse model of Parkinson's disease resulted in a significant increase in mDA neuron survival and function. Mice treated with elevated levels of this oxysterol showed improved motor functions compared to control groups .
Case Study: Cholesterol Regulation
In vitro studies have shown that cells treated with 24,25-EC exhibited reduced cholesterol accumulation and enhanced expression of genes involved in cholesterol efflux. These findings support its potential role as a therapeutic agent for metabolic disorders .
Mecanismo De Acción
24(S),25-Epoxicolesterol ejerce sus efectos principalmente a través de la activación de los receptores X del hígado. Estos receptores son receptores nucleares que regulan la expresión de genes involucrados en la homeostasis del colesterol y el metabolismo lipídico. La activación de los receptores X del hígado por 24(S),25-epoxicolesterol conduce a la regulación positiva de los genes de eflujo de colesterol, como ABCA1, y la regulación negativa de los genes de síntesis de colesterol . Además, 24(S),25-epoxicolesterol puede inducir inmunidad entrenada en los macrófagos, mejorando su actividad antitumoral .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
5α,6α-Epoxycholesterol
- Structure : Epoxide group at C5-C6 (vs. C24-C25 in 24S,25-EC) .
- Biosynthesis : Formed via cholesterol oxidation (e.g., thermal processing of cholesterol-rich foods) rather than the mevalonate pathway .
- Biological Roles: Induces nitrosative stress and proinflammatory cytokines (TNF-α, IL-6) in rats . Increases hepatic cholesterol and triglycerides, exacerbating lipid metabolism disorders .
24R,25-Epoxycholesterol
- Structure : 24R epimer of 24S,25-EC; stereochemistry affects function .
- Biosynthesis : Same pathway as 24S,25-EC but with distinct stereochemical configuration.
- Biological Roles: Less potent in LXR activation compared to 24S,25-EC due to stereospecific receptor binding . Not well-characterized in cholesterol homeostasis, highlighting the importance of the 24S configuration .
Comparison with Functional Analogs
Hydroxycholesterols (e.g., 24S-Hydroxycholesterol, 27-Hydroxycholesterol)
- Structure : Hydroxyl group at C24 or C27 (vs. epoxide at C24-C25) .
- Biosynthesis : Derived from cholesterol oxidation by cytochrome P450 enzymes (e.g., CYP46A1 for 24S-hydroxycholesterol) .
- Biological Roles :
- LXR Activation : 24S-hydroxycholesterol and 27-hydroxycholesterol are potent LXR ligands, similar to 24S,25-EC .
- SREBP Inhibition : 22R-hydroxycholesterol binds INSIG to block SREBP-2 cleavage, a mechanism shared with 24S,25-EC .
- Neuroinflammation : 24S-hydroxycholesterol levels correlate with neurodegenerative diseases (e.g., multiple sclerosis), unlike 24S,25-EC .
Desmosterol
- Structure : Δ24 double bond in the cholesterol precursor .
- Biosynthesis : Intermediate in Bloch pathway of cholesterol synthesis .
- Biological Roles :
Key Differences in Regulatory Effects
Research Implications and Conflicts
- Therapeutic Potential: 24S,25-EC’s dual role in suppressing cholesterol synthesis and promoting efflux via LXRs makes it a candidate for atherosclerosis therapy. However, conflicting evidence shows it inhibits cholesterol efflux in macrophages by blocking cholesterol ester hydrolase .
- Toxicity of Epoxysterols : 5α,6α-Epoxycholesterol’s proinflammatory effects contrast with 24S,25-EC’s protective role, underscoring structural specificity in oxysterol biology .
- Diagnostic Markers: 24S-Hydroxycholesterol is a biomarker for neurodegenerative diseases, while 24S,25-EC levels remain unexplored in clinical settings .
Actividad Biológica
(24S,25)-Epoxycholesterol (24,25-EC) is a significant oxysterol derived from cholesterol metabolism, specifically through the mevalonate pathway. This compound has garnered attention due to its potent biological activities, particularly as an activator of liver X receptors (LXRs), which are critical regulators of lipid metabolism and homeostasis. This article delves into the biological activities of 24,25-EC, supported by recent research findings and case studies.
Synthesis and Metabolism
24,25-EC is synthesized in a shunt of the mevalonate pathway, paralleling cholesterol synthesis. It is produced from acetyl-CoA and is unique as it is not derived from cholesterol directly but rather formed during cholesterol biosynthesis. Studies indicate that the synthesis of 24,25-EC closely tracks with cholesterol levels in cells. For instance, when cholesterol is added to cells, there is a rapid inhibition of 24,25-EC synthesis, suggesting a feedback mechanism to prevent excess cholesterol accumulation .
LXR Activation
One of the most notable functions of 24,25-EC is its role as a potent LXR agonist. LXRs play a crucial role in regulating genes involved in lipid metabolism. The activation of LXRs by 24,25-EC leads to:
- Upregulation of genes such as ABCA1 and ABCG1, which are involved in cholesterol efflux and transport .
- Inhibition of sterol regulatory element-binding protein (SREBP) processing, which reduces cholesterol synthesis .
Neurogenesis
Recent studies have highlighted the neurogenic potential of 24,25-EC. It has been shown to promote midbrain dopaminergic (mDA) neurogenesis in vitro and in vivo through an LXR-dependent mechanism. This effect is particularly significant during development, where increased levels of 24,25-EC correlate with enhanced neurogenesis .
Case Study 1: Neurogenesis in Developing Mouse Midbrain
A study demonstrated that overexpression of human cholesterol 24S-hydroxylase (CYP46A1) in mice led to increased levels of both 24-HC and 24,25-EC. This increase was associated with enhanced mDA neurogenesis without affecting other types of neurons like oculomotor or red nucleus neurons .
Parameter | Control Mice | CYP46A1 Overexpressing Mice |
---|---|---|
Level of 24-HC | Baseline | Increased by 22% |
Level of 24,25-EC | Baseline | Increased by 25% |
mDA Neurogenesis | Normal | Promoted |
Case Study 2: Cholesterol Homeostasis
In a separate study examining macrophages treated with statins, it was found that statin treatment inhibited the production of 24,25-EC, leading to decreased expression of LXR target genes. This highlights the compound's role in maintaining cholesterol homeostasis and its potential therapeutic implications in cardiovascular diseases .
Implications for Health
The biological activities of 24,25-EC suggest its potential therapeutic applications:
- Cardiovascular Health : By modulating cholesterol levels and promoting efflux mechanisms via LXR activation, 24,25-EC could be leveraged to develop treatments for conditions related to dyslipidemia.
- Neurodegenerative Diseases : Given its role in promoting neurogenesis and protecting neurons from toxicity associated with LXR inhibitors, it may have implications for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What experimental methods are used to quantify the synthesis rate of (24S,25)-epoxycholesterol in neural cells?
Radiolabeled precursors like [1-¹⁴C]-acetate are employed to trace cholesterol and its derivatives in cell cultures. After incubation, lipids are extracted, separated via thin-layer chromatography (TLC) or HPLC, and quantified using scintillation counting. For example, synthesis rates in astrocytes (0.3% of cholesterol) and neurons (0.03%) were determined using this method .
Q. How does this compound modulate LXR and SREBP-2 signaling pathways?
Experimental designs often involve treating cells (e.g., primary human astrocytes) with this compound and measuring mRNA/protein levels of target genes (e.g., ABCA1 for LXR, HMG-CoA reductase for SREBP-2). Luciferase reporter assays with LXR-responsive promoters and siRNA-mediated knockdowns can validate pathway specificity .
Q. What analytical techniques are recommended for identifying this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For instance, oxysterols are derivatized to enhance ionization, separated via reverse-phase columns, and detected using multiple reaction monitoring (MRM). Calibration curves with deuterated internal standards ensure accuracy .
Advanced Research Questions
Q. How can contradictory data on this compound’s role as an LXR ligand in vivo be resolved?
Discrepancies between in vitro binding assays (high affinity) and in vivo observations (uncertain ligand efficacy) may arise from competing ligands like 24S-hydroxycholesterol or cholesterol itself. To address this, use tissue-specific LXR knockout models and isotope tracer studies to compare oxysterol flux in wild-type vs. mutant systems .
Q. What strategies optimize this compound delivery for studying its neuroprotective effects in Parkinson’s disease models?
Nanoparticle encapsulation or covalent conjugation to blood-brain barrier (BBB)-penetrating peptides (e.g., Angiopep-2) improves bioavailability. In vivo efficacy is tested in MPTP-induced Parkinsonian mice, with dopaminergic neuron survival assessed via tyrosine hydroxylase immunostaining and behavioral assays .
Q. How do metabolic perturbations (e.g., lanosterol synthase inhibition) affect this compound levels and downstream lipid regulation?
Inhibitors like T-9145 block lanosterol synthase (LSS), diverting intermediates toward this compound. Lipidomic profiling via LC-MS and transcriptomic analysis (RNA-seq) of brain tissue reveal compensatory pathways. Note that elevated this compound may exacerbate lipid dysregulation in gliomas, requiring careful dose-response studies .
Q. What methodologies address the instability of this compound in auto-oxidation-prone environments?
Samples should be processed under nitrogen atmosphere with antioxidants (e.g., BHT). Storage at -80°C in amber vials minimizes degradation. For in vitro work, reconstitute the compound in cyclodextrin to enhance solubility and stability .
Q. Data Contradiction & Validation
Q. Why do studies report conflicting roles of this compound in atherosclerosis?
Discrepancies may stem from differences in model systems (e.g., human vs. murine macrophages) or oxysterol mixtures in plaques (e.g., co-occurrence with 7-ketocholesterol). To clarify, use genetic models (e.g., LXRα/β double knockouts) and single-cell RNA-seq to isolate cell-type-specific responses .
Q. How can researchers validate the specificity of this compound antibodies in immunohistochemistry?
Pre-adsorption controls (incubating antibodies with excess antigen) and parallel analysis using knockout tissue (e.g., Cyp46a1⁻/⁻ mice lacking 24S-hydroxycholesterol) reduce cross-reactivity. Confirm findings with orthogonal methods like LC-MS/MS .
Q. Experimental Design Considerations
Q. What controls are critical when studying this compound’s effects on cholesterol homeostasis?
Include:
- Negative controls : Cells treated with vehicle (e.g., ethanol) or non-functional epoxycholesterol isomers (e.g., 5,6α-epoxycholesterol).
- Positive controls : Known LXR agonists (e.g., T0901317).
- Endpoint validation : Measure cholesterol efflux and de novo synthesis via [³H]-cholesterol pulse-chase and [¹⁴C]-acetate incorporation .
Propiedades
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSENKJZWYQXHBN-XVYZBDJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390608 | |
Record name | 24(S),25-Epoxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77058-74-3 | |
Record name | (24S,25)-Epoxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77058-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 24(S),25-Epoxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.